molecular formula C14H13N5O2S2 B014283 S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 164575-82-0

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine

Cat. No.: B014283
CAS No.: 164575-82-0
M. Wt: 347.4 g/mol
InChI Key: YELWNIMQOUETBV-UHFFFAOYSA-N
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Description

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine, also known as this compound, is a useful research compound. Its molecular formula is C14H13N5O2S2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Ruthenium(II) Complexes : This compound is used in synthesizing ruthenium(II) complexes, which involve 2,2′-bipyridine-4,4′-disulphonic and -5-sulphonic acids (Anderson et al., 1985).

  • Potential Anticancer Agent : It exhibits potential as an anticancer agent, inhibiting cell proliferation and the mitotic index in cultured cells and mice bearing P388 leukemia (Temple et al., 1983).

  • Inhibitor of Human Leukocyte Elastase : This compound is a novel inhibitor of human leukocyte elastase with significant inhibitory activity (Gütschow & Neumann, 1998).

  • Control of Nematode Populations : It effectively controls nematode populations in centipede grass, leading to increased seed production (Johnson, 1970).

  • Fluorescent Alternative in Enzyme Assays : It serves as a fluorescent alternative to Ellman's reagent for thiol-quantification in enzyme assays (Maeda et al., 2005).

  • Synthesis of N-Hydroxy-2-thiopyridone Acyl Derivatives : The compound provides a convenient and high-yielding method for synthesizing acyl derivatives of N-hydroxy-2-thiopyridone (Barton & Samadi, 1992).

  • Antimicrobial, Antifungal, and Antitumor Activities : 2-Aminothiophene derivatives synthesized exhibit a range of activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).

  • Substitute for Known Antibiotics : 2-Aminothiophene derivatives can be used as substitutes for known antibiotics, particularly in the context of increasing bacterial resistance to drugs and antibiotics (Koszelewski et al., 2021).

Safety and Hazards

The safety data sheet for “S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine” was found , but the specific details about its safety and hazards were not provided in the search results.

Mechanism of Action

Target of Action

It is known to be a radioionatable, cleavable, photoactivable cross-linking agent . This suggests that it may interact with a variety of biological molecules, depending on the specific experimental conditions.

Mode of Action

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine acts as a cross-linking agent . It forms covalent bonds between different molecules, thereby altering their physical and chemical properties. The compound is photoactivable, meaning it becomes reactive when exposed to light. It is also cleavable, allowing the cross-links to be broken under certain conditions .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific molecules it cross-links . By forming covalent bonds between different molecules, it can alter their structure and function, potentially leading to changes in cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors . For example, its photoactivable nature means that light exposure can trigger its reactivity. Additionally, the cleavability of the cross-links it forms could be influenced by factors such as pH and temperature.

Properties

IUPAC Name

4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELWNIMQOUETBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402768
Record name S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164575-82-0
Record name S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine interact with proteins and what are the downstream effects?

A1: this compound (AET) interacts with proteins through a two-step process. First, the 2-thiopyridyl group forms a cleavable disulfide bond with cysteine residues. [] This allows for targeted incorporation of AET into proteins. Second, upon exposure to UV light, the 4-azidosalicylamido group becomes photoactivated and forms covalent cross-links with nearby molecules. [] This cross-linking allows researchers to study protein-protein interactions and identify neighboring protein domains within multiprotein complexes. []

Q2: What are the structural characteristics of AET?

A2: While the provided abstract doesn't explicitly state the molecular formula or weight of AET, it does mention a key structural characteristic: a relatively short linker arm between the 2-thiopyridyl moiety and the 4-azidosalicylamido moiety. [] This short linker arm distinguishes AET from a similar compound, S-[2-[N-[4-(4-azidosalicylamido)butyl]carbomoyl]ethylthio]-2-thiopyridine (APDP). [] The short linker arm may influence the cross-linking efficiency and specificity of AET compared to compounds with longer linkers.

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